
3-(anilinosulfonyl)-4-bromo-N-(4-nitrophenyl)benzamide
Übersicht
Beschreibung
3-(anilinosulfonyl)-4-bromo-N-(4-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of biochemistry and medicinal chemistry. It is commonly referred to as ABSB, and it is a potent inhibitor of a class of enzymes known as protein kinases. These enzymes play a crucial role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of protein kinases has been identified as a potential therapeutic strategy for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
ABSB works by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups from ATP to protein substrates. This inhibition of protein kinase activity leads to the disruption of cellular signaling pathways and the induction of cell cycle arrest and apoptosis.
Biochemical and physiological effects:
In addition to its potential applications in cancer therapy, ABSB has also been studied for its effects on various physiological processes. It has been shown to inhibit the proliferation of T cells and the production of inflammatory cytokines, making it a potential therapeutic agent for the treatment of autoimmune disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ABSB has several advantages as a research tool, including its high potency and selectivity for protein kinases. However, it also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on ABSB, including the development of more potent and selective inhibitors of protein kinases, the identification of new protein kinase targets for therapeutic intervention, and the evaluation of ABSB in preclinical and clinical trials for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of ABSB on cellular signaling pathways and physiological processes.
Wissenschaftliche Forschungsanwendungen
ABSB has been extensively studied for its potential applications in the field of medicinal chemistry. It has been identified as a potent inhibitor of several protein kinases, including Aurora A, Aurora B, and FLT3. These enzymes are overexpressed in various types of cancer and are associated with tumor growth and progression. Inhibition of these enzymes has been shown to induce cell cycle arrest and apoptosis in cancer cells, making ABSB a potential therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
4-bromo-N-(4-nitrophenyl)-3-(phenylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-17-11-6-13(19(24)21-14-7-9-16(10-8-14)23(25)26)12-18(17)29(27,28)22-15-4-2-1-3-5-15/h1-12,22H,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXKHNVEGZRMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



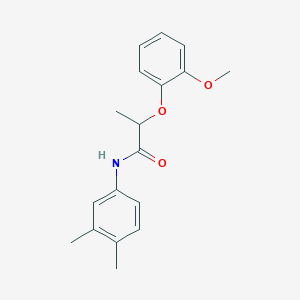
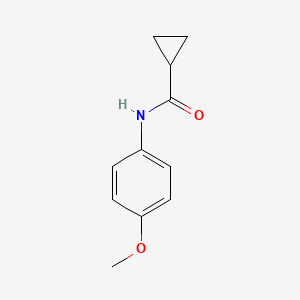
![8-[(2,3,5,6-tetramethylphenyl)sulfonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3966875.png)
![2,6-dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine](/img/structure/B3966881.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966888.png)
![2-phenyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B3966905.png)
![1-{5-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}azepane](/img/structure/B3966909.png)
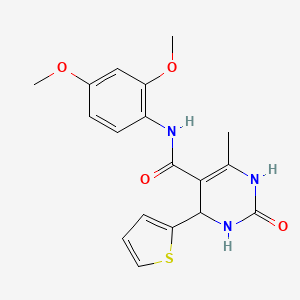
![3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966916.png)
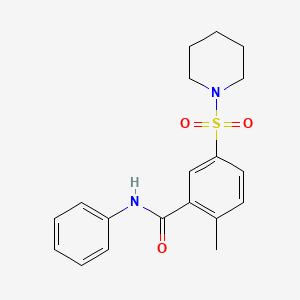
![3-allyl-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3966935.png)
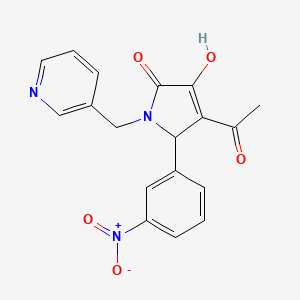
![7-methyl-N-[3-(4-morpholinyl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3966943.png)
